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Compound of Interest

Compound Name: NSC 109555

Cat. No.: B15582726 Get Quote

Initial investigations based on the user-provided topic revealed a discrepancy in the

classification of NSC 109555. Extensive review of the scientific literature indicates that NSC
109555 is not a SHIP1 activator but a potent and selective ATP-competitive inhibitor of

Checkpoint Kinase 2 (Chk2). This technical guide will proceed with a comprehensive overview

of the discovery and initial screening of NSC 109555 in its correct capacity as a Chk2 inhibitor.

An In-Depth Technical Guide to the Discovery
and Initial Screening of NSC 109555, a Novel
Chk2 Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.

Introduction
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a critical role in the DNA

damage response pathway.[1][2] Upon activation by upstream kinases such as ATM in

response to genomic instability, Chk2 phosphorylates a variety of downstream targets to induce

cell cycle arrest, facilitate DNA repair, or trigger apoptosis.[1][2][3] As such, inhibitors of Chk2

are of significant interest as potential therapeutic agents, particularly in combination with DNA-

damaging cancer therapies.[1][2] This guide details the discovery and initial screening of NSC
109555, a novel bis-guanylhydrazone compound identified as a potent and selective Chk2

inhibitor.[3][4]
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Discovery via High-Throughput Screening
NSC 109555 was identified from a high-throughput screening of over 100,000 compounds from

the National Cancer Institute (NCI) Developmental Therapeutics Program.[3] The primary

screening assay utilized was an immobilized metal ion affinity-based fluorescence polarization

(IMAP) assay designed to detect the phosphorylation of a fluorescently labeled substrate by

Chk2.[3]

Initial Screening Data Summary
The initial screening identified NSC 109555 as a promising lead compound. Subsequent in

vitro kinase assays and kinase profiling experiments confirmed its activity and selectivity.

Target Assay Type Metric Value Reference

Chk2
Cell-free kinase

assay
IC50 200 nM [4][5]

Chk2

In vitro kinase

assay (Histone

H1

phosphorylation)

IC50 240 nM [1][4][5]

Chk1 Kinase assay IC50 > 10 µM [1][6]

Brk Kinase assay IC50 210 nM [4][5]

c-Met Kinase assay IC50 6,000 nM [4][5]

IGFR Kinase assay IC50 7,400 nM [4][5]

LCK Kinase assay IC50 7,100 nM [4][5]

Experimental Protocols
High-Throughput Screening (IMAP Assay)
Principle: This assay measures the degree of phosphorylation of a fluorescently labeled

peptide substrate by Chk2. Phosphorylated peptides bind to nanoparticles functionalized with

metal ions, leading to a change in the fluorescence polarization signal.
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Methodology:

Recombinant Chk2 enzyme, a fluorescently labeled peptide substrate, and ATP are

combined in microplate wells.

Test compounds, such as those from the NCI library, are added to the wells.

The kinase reaction is allowed to proceed for a defined period.

A binding solution containing trivalent metal-based nanoparticles is added.

The fluorescence polarization of each well is measured using a suitable plate reader.

A decrease in the change in fluorescence polarization indicates inhibition of Chk2 activity.

In Vitro Chk2 Kinase Assay (Histone H1
Phosphorylation)
Principle: This assay measures the ability of NSC 109555 to inhibit the phosphorylation of a

known Chk2 substrate, histone H1.

Methodology:

Reactions are set up containing recombinant Chk2, histone H1, and [γ-³²P]ATP in a suitable

kinase buffer.

Varying concentrations of NSC 109555 are added to the reactions.

Reactions are incubated at 30°C to allow for phosphorylation.

The reaction is stopped, and proteins are separated by SDS-PAGE.

The gel is dried, and the incorporation of ³²P into histone H1 is visualized by autoradiography

and quantified.

IC50 values are calculated from the dose-response curves.

Cellular Assays
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L1210 Leukemia Cell Growth Inhibition and Autophagy Induction: NSC 109555 was observed

to inhibit the growth of L1210 leukemia cells and induce autophagy in these cells in vitro.[4][5]

Potentiation of Gemcitabine-Induced Cytotoxicity in Pancreatic Cancer Cells: In MIA PaCa-2,

CFPAC-1, PANC-1, and BxPC-3 pancreatic cancer cell lines, 1,250 nM NSC 109555 was

shown to potentiate the cytotoxic effects of the chemotherapeutic agent gemcitabine.[4][5] This

potentiation was associated with a reduction in gemcitabine-induced Chk2 phosphorylation and

an enhancement of reactive oxygen species (ROS) production.[4][5][7]

Mechanism of Action and Structural Insights
Biochemical characterization revealed that NSC 109555 is an ATP-competitive inhibitor of

Chk2.[1][3] This was further confirmed by the co-crystal structure of NSC 109555 in complex

with the catalytic domain of Chk2, which showed that the inhibitor occupies the ATP-binding

pocket.[1][2] The crystal structure provides a detailed understanding of the protein-inhibitor

interactions and serves as a template for the structure-assisted design of novel Chk2 inhibitors.

[1]
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Click to download full resolution via product page

Caption: Simplified Chk2 signaling pathway upon DNA damage and its inhibition by NSC
109555.

Experimental Workflow for NSC 109555 Discovery and
Screening
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Caption: Workflow for the discovery and initial screening of NSC 109555.
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Conclusion
The discovery of NSC 109555 through a high-throughput screening campaign represents the

identification of a novel chemotype for Chk2 inhibition.[3][4] Initial characterization has

demonstrated its potency and selectivity for Chk2 in vitro, with an ATP-competitive mechanism

of action.[1][3] Furthermore, cellular studies have indicated its potential to inhibit cancer cell

growth and enhance the efficacy of existing chemotherapeutic agents.[4][5] The elucidation of

its co-crystal structure with Chk2 provides a valuable platform for the rational design and

optimization of this new class of inhibitors for potential therapeutic applications.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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